![molecular formula C17H16N2O2 B2380100 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone CAS No. 1706078-26-3](/img/structure/B2380100.png)

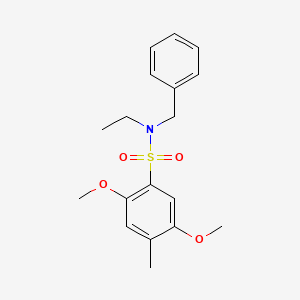

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone, also known as ABP688, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

A novel class of derivatives, closely related to the query compound, was synthesized and characterized for their antibacterial properties. These compounds were evaluated using spectroscopic methods and exhibited in vitro antibacterial activity. This research highlights the potential of such compounds in the development of new antibacterial agents (B. Reddy et al., 2011).

Photochromic Azo Dyes

Another study explored the synthesis of new photochromic azo dyes based on a similar bicyclic framework. These compounds undergo ring opening upon UV irradiation, demonstrating a potential for applications in materials science, particularly in developing materials that respond to light (N. Mahmoodi et al., 2013).

Analgetic and Narcotic Antagonist Activities

The analgetic and narcotic antagonist activities of a series of 1-phenyl-6-azabicyclo[3.2.1]octanes were investigated, revealing structure-activity relationships critical for designing balanced antagonist-analgesic agents with minimal dependence capacity. This research could guide the development of new pain management therapies (M. Takeda et al., 1977).

Isoxazoline-Based Carbocyclic Nucleosides

The synthesis of isoxazoline-based carbocyclic nucleosides from cycloaddition reactions showcases the utility of bicyclic frameworks in nucleoside analog synthesis. These findings may contribute to the development of novel therapeutic agents, particularly in antiviral and anticancer drug design (P. Quadrelli et al., 2007).

Photoinduced Molecular Transformations

Research on the photolysis of bicyclo[2.2.1]heptanone oximes has led to the synthesis of isomeric lactams and alkenoic acid amides, highlighting a novel method for producing azabicyclooctanones. This method could have implications in organic synthesis and material science (H. Suginome et al., 1991).

Propriétés

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl-(5-phenyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c20-17(19-13-7-4-8-14(19)10-9-13)15-11-16(21-18-15)12-5-2-1-3-6-12/h1-7,11,13-14H,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIQOKJXPDCOFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2380024.png)

![4,7-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B2380028.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2380032.png)

![N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2380034.png)

![1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine](/img/structure/B2380037.png)

![1-[(2-Methoxyphenyl)methyl]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2380038.png)

![Ethyl[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B2380039.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2380040.png)